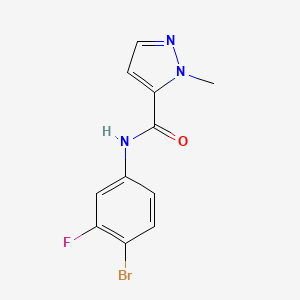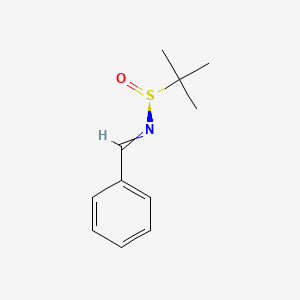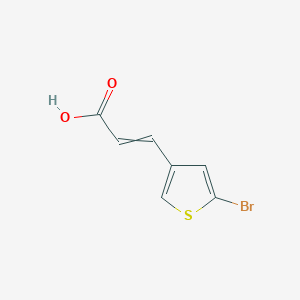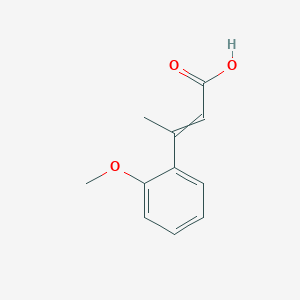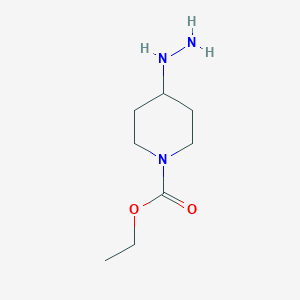
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine is a chemical compound with the molecular formula C13H19N3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a dimethyl-substituted piperazine ring
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-nitroaniline and 3,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction, where the amine group of 3,5-dimethylpiperazine reacts with the nitro-substituted phenyl ring of 3-methoxy-4-nitroaniline. This reaction is typically catalyzed by a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the methoxy group yields a hydroxyl or carboxyl derivative.
Applications De Recherche Scientifique
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of nitro and methoxy substituents on biological activity. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body, leading to changes in their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in cell growth, differentiation, or apoptosis. Its effects on these pathways depend on the specific molecular targets it interacts with.
Biological Effects: The compound’s biological effects are determined by its chemical structure and the nature of its interactions with molecular targets. These effects may include changes in cellular function, gene expression, or protein activity.
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-Methoxy-4-nitrophenyl)piperazine, 1-(2-Chloro-4-nitrophenyl)piperazine, and 1-(4-Nitrophenyl)piperazine .
Comparison: Compared to these compounds, this compound has unique structural features, such as the presence of two methyl groups on the piperazine ring. These structural differences may result in distinct chemical and biological properties.
Uniqueness: The presence of the methoxy and nitro groups, along with the dimethyl-substituted piperazine ring, gives the compound unique reactivity and potential applications. Its specific combination of functional groups may confer advantages in terms of stability, solubility, and biological activity.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(3-methoxy-4-nitrophenyl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-15(8-10(2)14-9)11-4-5-12(16(17)18)13(6-11)19-3/h4-6,9-10,14H,7-8H2,1-3H3 |
Clé InChI |
PYAPEERBRXYYPN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


